molecular formula C20H23N5O3 B6072782 N-benzyl-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-benzyl-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B6072782
M. Wt: 381.4 g/mol
InChI Key: KNKGSZGZDGJZJP-UHFFFAOYSA-N
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Description

N-benzyl-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core, substituted with a benzyl group at the N-position, a piperidinyl moiety at C2, and a hydroxy-oxo group at C5. The tetrahydropyrido ring system confers rigidity, while the carboxamide and piperidinyl groups enhance solubility and target-binding interactions.

Properties

IUPAC Name

N-benzyl-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-15-11-14(18(27)21-12-13-7-3-1-4-8-13)16-17(22-15)23-20(24-19(16)28)25-9-5-2-6-10-25/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,21,27)(H2,22,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKGSZGZDGJZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NCC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in a solvent like ethanol or methanol. The intermediate product is then subjected to further reactions, including benzylation and hydroxylation, to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Differences :

  • C4 Substitution: Amino group replaces the hydroxyl group in the target compound.
  • N-Substituent : 4-Chlorophenyl instead of benzyl.
    Implications :
  • The amino group at C4 may improve hydrogen-bonding interactions with kinase ATP-binding pockets, as seen in related pyrido[2,3-d]pyrimidine kinase inhibitors . Synthesis: Likely involves condensation of substituted pyrimidine precursors with chlorophenyl isocyanates, followed by cyclization.

Compound B: Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Core Heterocycle: Thieno[2,3-d]pyrimidine (sulfur-containing) instead of pyrido[2,3-d]pyrimidine. Substituents: Alkylamino groups at C2 and aryl carboxamides. Implications:

  • Thiophene rings increase lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration but risking cytochrome P450-mediated metabolism.
  • Reduced hydrogen-bonding capacity compared to pyridine-containing analogs may lower kinase selectivity .
    Synthesis : Utilizes nitrogen-assisted Wittig reactions and cyclization with sodium alkoxide catalysts (yields: 58–82%) .

Compound C: Pyrazolo[1,5-a]pyrimidine-6-carboxamide Derivatives

Core Heterocycle : Pyrazolo[1,5-a]pyrimidine fused with a benzodiazocin ring.
Substituents : Ethyl and methyl groups at C5 and C7, respectively.
Implications :

  • Methyl/ethyl groups enhance metabolic stability but may reduce solubility (predicted aqueous solubility <10 µM) .

Data Table: Key Structural and Functional Comparisons

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Pyrazolo[1,5-a]pyrimidine
C4 Substitution Hydroxy Amino N/A Oxidanylidene (keto)
N-Substituent Benzyl 4-Chlorophenyl Alkylamino 5-Ethylbenzodiazocin
logP (Estimated) 2.8–3.1 3.2–3.5 3.5–4.0 3.0–3.4
Synthetic Yield Not Reported Not Reported 58–82% Not Reported
Therapeutic Hypothesis Kinase inhibition Kinase/Protease inhibition CNS-targeted agents GPCR modulation

Research Findings and Trends

  • Kinase Selectivity : The benzyl group in the target compound may confer selectivity for tyrosine kinases (e.g., EGFR) over serine/threonine kinases, as seen in pyrido[2,3-d]pyrimidine analogs .
  • Metabolic Stability : Piperidinyl and benzyl groups in the target compound likely reduce first-pass metabolism compared to Compound C’s ethyl/methyl groups .
  • Solubility Challenges: Hydroxy and carboxamide groups in the target compound improve solubility relative to thieno analogs (Compound B), which require formulation optimization .

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